N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with piperidine to form N-(3-methylbenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Scientific Research Applications
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can be compared with other piperidine derivatives, such as:
N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide: Known for its analgesic properties.
N-(piperidin-4-yl)benzamide: Studied for its anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-3-2-4-14(11-13)12-18-9-7-15(8-10-18)17-21(19,20)16-5-6-16/h2-4,11,15-17H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPZUCPJKDLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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